![molecular formula C4H5As B1251059 2H-arsole](/img/structure/B1251059.png)
2H-arsole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-arsole is that one of the three tautomers of arsole that has the double bonds at positions 1 and 3. It is a tautomer of a 3H-arsole and a 1H-arsole.
Scientific Research Applications
Structural and Optical Properties
- Arsoles demonstrate promising functional properties as heteroles. The synthesis of 2,5-diarylarsoles using non-volatile arsenic intermediates has enhanced their accessibility. These compounds exhibit properties similar to phospholes, including emission colors, quantum yields, and energy levels of frontier orbitals. Additionally, arsoles have been found to display mechanochromic properties (Ishidoshiro, Imoto, Tanaka, & Naka, 2016).
Photophysical Properties and Molecular Structure
- Benzo[b]arsole derivatives, as arsenic analogues of indole, have been studied for their structural and photophysical properties. Adjustments in substituents on the luminescent center and metal-coordination to the arsenic atom significantly affect their emission color and quantum yield. This study provides insights into the structure-property relationship of benzo[b]arsole derivatives (Ishijima, Tanaka, Imoto, & Naka, 2020).
Stability and Optical Properties
- 2,5-Diarylarsoles synthesized from nonvolatile arsenic precursors have demonstrated higher stability in the air compared to their phosphole counterparts. The arsenic atoms in these compounds adopt a trigonal pyramidal structure, influencing the s-character of the lone pair. These compounds exhibit intense emission in both solutions and solid state, with the ability to modify optical properties through transition-metal coordination (Ishidoshiro et al., 2015).
Organic Photovoltaic Applications
- Arsole-derived conjugated polymers represent a new class in organic electronics. These polymers, incorporating dithieno[3,2-b:2',3'-d]arsole units, have been used in bulk heterojunction solar cells, displaying high open circuit voltages and conversion efficiencies around 4% (Green et al., 2019).
Aromaticity and Stability in Fused-Ring Systems
- Comparing the properties of arsenic-containing arsoles with phosphole analogues has revealed insights into their aromatic character and stability. Arsole derivatives exhibit good stability in ambient air, with no formation of arsole oxide upon storage. Their optical properties differ subtly from phosphole derivatives, suggesting potential for tuning optoelectronic properties in such materials (Green et al., 2017).
Emission Behaviors and AIE Properties
- Tetraaryl-1-phenylarsoles have been synthesized, showing aggregation-induced emission (AIE) properties. These arsoles exhibit intense emission in solid states, with quantum yields up to 0.61, while their solutions are weakly emissive. The study highlights the impact of aryl groups on the frontier orbitals and the aromaticity of the arsole core (Imoto, Urushizaki, Kawashima, & Naka, 2018).
properties
Product Name |
2H-arsole |
---|---|
Molecular Formula |
C4H5As |
Molecular Weight |
128 g/mol |
IUPAC Name |
2H-arsole |
InChI |
InChI=1S/C4H5As/c1-2-4-5-3-1/h1-3H,4H2 |
InChI Key |
FSEACDQJKJPNJR-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CC=[As]1 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.